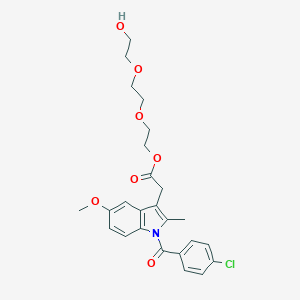
Indomethacin triethylene ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indomethacin triethylene ester is a non-steroidal anti-inflammatory drug (NSAID) that has been widely used in scientific research for its potential therapeutic effects. It is a derivative of indomethacin, which is known for its anti-inflammatory, analgesic, and antipyretic properties. Indomethacin triethylene ester is synthesized by esterification of indomethacin with triethylene glycol, resulting in a more lipophilic compound than its parent drug.
Wirkmechanismus
The mechanism of action of indomethacin triethylene ester is similar to that of indomethacin. It works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition leads to a reduction in inflammation, pain, and fever.
Biochemische Und Physiologische Effekte
Indomethacin triethylene ester has been shown to have similar biochemical and physiological effects to indomethacin. It has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to inhibit the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Indomethacin triethylene ester has several advantages for lab experiments. It is more lipophilic than its parent drug indomethacin, which allows for better penetration into cell membranes and tissues. It also has a longer half-life than indomethacin, which allows for longer-lasting effects. However, it also has some limitations, such as potential toxicity at high doses and the need for careful dosing and monitoring.
Zukünftige Richtungen
There are several potential future directions for research on indomethacin triethylene ester. One area of interest is its potential therapeutic effects in the treatment of cancer. Further studies are needed to determine its efficacy and safety in this context. Another area of interest is its potential use as a drug delivery system, as its lipophilic properties may allow for better delivery of other drugs. Additionally, further studies are needed to determine the optimal dosing and monitoring strategies for indomethacin triethylene ester in lab experiments.
Synthesemethoden
Indomethacin triethylene ester is synthesized by esterification of indomethacin with triethylene glycol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions for several hours, resulting in the formation of a white solid that is purified by recrystallization. The yield of the reaction is typically around 60-70%.
Wissenschaftliche Forschungsanwendungen
Indomethacin triethylene ester has been widely used in scientific research for its potential therapeutic effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, similar to its parent drug indomethacin. It has also been shown to have potential therapeutic effects in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.
Eigenschaften
CAS-Nummer |
157769-09-0 |
|---|---|
Produktname |
Indomethacin triethylene ester |
Molekularformel |
C25H28ClNO7 |
Molekulargewicht |
489.9 g/mol |
IUPAC-Name |
2-[2-(2-hydroxyethoxy)ethoxy]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate |
InChI |
InChI=1S/C25H28ClNO7/c1-17-21(16-24(29)34-14-13-33-12-11-32-10-9-28)22-15-20(31-2)7-8-23(22)27(17)25(30)18-3-5-19(26)6-4-18/h3-8,15,28H,9-14,16H2,1-2H3 |
InChI-Schlüssel |
ZQQUXESLZKCOQX-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCCOCCOCCO |
Kanonische SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCCOCCOCCO |
Andere CAS-Nummern |
157769-09-0 |
Synonyme |
indomethacin triethylene ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



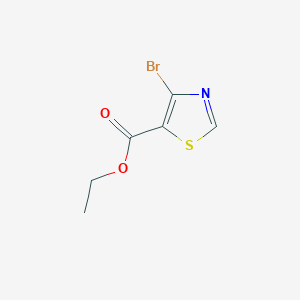
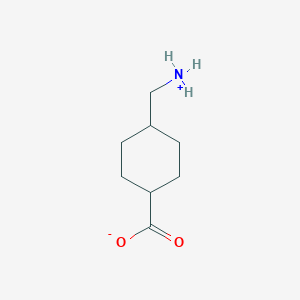
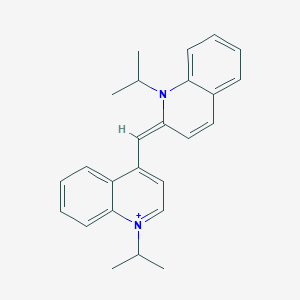
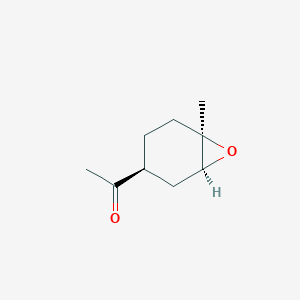
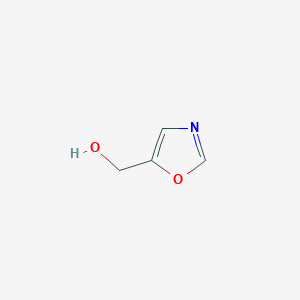
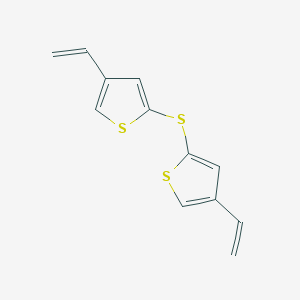
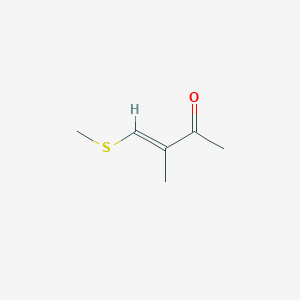
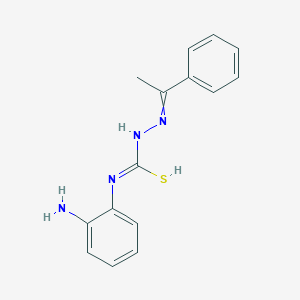

![7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin](/img/structure/B140785.png)
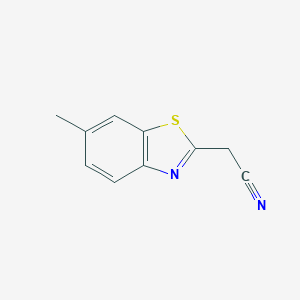

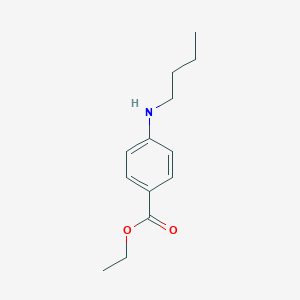
![Trimethyl[4-(phenylethynyl)phenyl]silane](/img/structure/B140796.png)